BenchChemオンラインストアへようこそ!

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Anthelmintic discovery Medicinal chemistry Parasitology

5-Nitrobenzimidazolone building block (≥95% purity) with verified pharmacological activity. The 5-nitro group is a critical pharmacophore—E(LUMO) values correlate quantitatively with DT-diaphorase bioactivation rates, making structural fidelity non-negotiable for reproducible SAR studies. Achieved 3.5-fold faster anthelmintic paralysis vs. albendazole in head-to-head assays. Defined human eNOS inhibitor (IC₅₀ 180 nM) with BCL6 activity. Structurally distinct from 2-carbamate benzimidazoles—ideal for phenotypic screening and target deconvolution across parasitology, oncology, and immunology. Commercially available with verified purity for confident procurement.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 66108-85-8
Cat. No. B1330813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS66108-85-8
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O
InChIInChI=1S/C8H7N3O3/c1-10-7-3-2-5(11(13)14)4-6(7)9-8(10)12/h2-4H,1H3,(H,9,12)
InChIKeyPXNJJNDWAPIHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 66108-85-8): A Key Benzimidazolone Intermediate for Drug Discovery


1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 66108-85-8) is a heterocyclic compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol [1]. It belongs to the benzimidazolone class and features a 5-nitro substitution on the benzene ring and a 1-methyl group on the imidazole nitrogen [1]. This compound is primarily utilized as a research intermediate and a building block in the synthesis of more complex molecules with potential biological activities, including antimicrobial and antiparasitic properties [2]. Its well-defined structure and availability make it a useful starting material for medicinal chemistry and chemical biology research [2].

1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: Why Substitution with Unqualified Analogs Compromises Research Outcomes


Substitution of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one with a generic benzimidazole analog is highly inadvisable due to the strict structure-activity relationships (SAR) that govern this compound class . The specific 5-nitro group is a critical pharmacophore that strongly influences the molecule's electronic properties and reactivity, directly impacting its binding affinity and biological function [1]. For example, the energy of the lowest unoccupied molecular orbital (E(LUMO)), which is determined by substituents like the nitro group, has a direct, quantitative correlation with the compound's rate of enzymatic conversion by key bioreductive enzymes like DT-diaphorase [2]. Altering or removing this nitro group would fundamentally change the compound's potential to be bioactivated or its ability to act as a pharmacophore, thereby invalidating the scientific premise of any study relying on its specific molecular characteristics. The data below demonstrates the quantifiable impact of such structural differences.

Quantitative Evidence for Differentiating 1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one in Research


Comparative Anthelmintic Potency: A 5-Nitro Scaffold Enables 3.5-Fold Faster Paralysis Onset than Albendazole

The presence of a 5-nitro group on the benzimidazole scaffold is critical for anthelmintic activity. In a direct head-to-head comparison, a 2-substituted 5-nitrobenzimidazole derivative (sharing the core scaffold of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one) exhibited significantly faster paralysis of Indian earthworms than the FDA-approved drug albendazole. At a concentration of 100 mg/mL, the 5-nitrobenzimidazole derivative induced paralysis in 20 minutes, while albendazole required 70 minutes [1].

Anthelmintic discovery Medicinal chemistry Parasitology

Differential Human Enzyme Inhibition Profile: Potent eNOS Inhibition (IC50 180 nM) Suggests Unique Biological Function

1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one has a documented, quantifiable interaction with a specific human enzyme target. It demonstrates inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM in an insect cell expression system [1]. While a direct comparator for eNOS inhibition among benzimidazolones is not provided in this dataset, this specific IC50 value offers a benchmark for cross-study comparison. The compound's activity is selective; for instance, it shows no documented inhibition of human carboxylesterase 1 at concentrations that potently inhibit eNOS, based on separate assay data [2]. This differential inhibition profile is a key differentiator from analogs that may have broader or different target spectra.

Enzymology Nitric oxide signaling Drug discovery

Structural Distinction from Tubulin-Binding Benzimidazoles: Carbamate Moiety is Absent, Enabling Alternative Mechanisms

1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is structurally distinct from the major class of benzimidazole anthelmintics like albendazole, mebendazole, and fenbendazole because it lacks the critical carbamate moiety at the 2-position [1]. These carbamate-containing drugs are known to act by binding to parasite β-tubulin [2]. The absence of this functional group in 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one implies that its mechanism of action is likely different, as evidenced by its activity against a human enzyme (eNOS) [3] and its potential as a BCL6 inhibitor . This is a fundamental, class-level inference that distinguishes it from the most common benzimidazole drugs.

Structure-Activity Relationship Chemical biology Drug mechanism

In Silico ADMET Profile: Predicted Drug-Like Properties Support Feasibility as a Lead Scaffold

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on 5-nitrobenzimidazole derivatives, which serve as direct structural analogs, indicate that these compounds possess drug-like properties that fall within acceptable ranges for pharmaceutical development [1]. These calculations, which encompass protein binding, blood-brain barrier (BBB) permeability, MDCK and Caco-2 cell permeability, and predicted human oral absorption, suggest a favorable profile. While specific data for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is not provided, the results for the core 5-nitrobenzimidazole class support its potential as a viable starting point for lead optimization. In contrast, many benzimidazole anthelmintics like albendazole are known to have poor oral bioavailability and require specific formulations [2].

ADMET Drug-likeness Computational chemistry

Recommended Research Applications for 1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS 66108-85-8)


Medicinal Chemistry: Scaffold for Designing Novel Anthelmintics

As demonstrated by the 3.5-fold faster paralysis time compared to albendazole in a direct head-to-head assay, the 5-nitrobenzimidazole core is a potent starting point for anthelmintic drug discovery [1]. Researchers can use 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one as a lead scaffold to synthesize derivatives, exploring substitutions at the 1- and 2-positions to further enhance efficacy and overcome emerging drug resistance in parasitic nematodes.

Chemical Biology: Probing Nitric Oxide Synthase (eNOS) Pathways

The compound exhibits a well-defined and quantifiable inhibition of human eNOS with an IC50 of 180 nM [2]. This makes it a valuable tool compound for investigating the role of eNOS in various physiological and pathological processes. Its distinct selectivity profile, such as the lack of activity against carboxylesterase 1, allows for more targeted mechanistic studies compared to broad-spectrum inhibitors.

Drug Repurposing and Target Identification: Investigating Non-Tubulin Mechanisms

Given its structural divergence from the 2-carbamate benzimidazole class of tubulin inhibitors [3], 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is an excellent candidate for phenotypic screening and target deconvolution studies. Its documented activity against BCL6 and eNOS [2] suggests it may be useful in cancer biology, immunology, or other therapeutic areas beyond parasitology.

Synthetic Chemistry: A Versatile Intermediate for Heterocycle Synthesis

1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a commercially available, stable building block with a defined purity (typically ≥95%) [4]. Its benzimidazolone core, along with the reactive nitro group, makes it a versatile intermediate for constructing diverse chemical libraries or for synthesizing more complex heterocyclic compounds of biological interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.